2-amino-N-metilbencenosulfonamida
Descripción general
Descripción
DPC 961 is a chemical compound that has been developed as a reverse transcriptase inhibitor, primarily for the treatment of HIV infections . It is classified under the Biopharmaceutics Classification System as a compound with high permeability but low aqueous solubility . This compound has been studied extensively for its potential in antiviral therapies.
Aplicaciones Científicas De Investigación
DPC 961 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying reverse transcriptase inhibitors and their mechanisms.
Biology: The compound is used in research to understand the biological pathways involved in HIV replication.
Medicine: DPC 961 is being investigated for its potential as an antiviral drug, particularly in the treatment of HIV infections.
Industry: The compound’s unique properties make it useful in the development of pharmaceutical formulations and drug delivery systems
Safety and Hazards
Mecanismo De Acción
DPC 961 exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. By binding to the enzyme’s active site, the compound prevents the conversion of viral RNA into DNA, thereby inhibiting the replication process. This mechanism involves specific molecular targets and pathways that are essential for the virus’s life cycle .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DPC 961 involves several steps:
Condensation: The process begins with the condensation of 2’-amino-5’-chloro-2,2,2-trifluoroacetophenone with trimethylsilyl isocyanate in the presence of dimethylaminopyridine. This reaction forms a quinazoline derivative.
Desilylation: The quinazoline derivative is then desilylated using tetrabutylammonium fluoride.
Dehydration: The tertiary alcohol in the quinazoline derivative is dehydrated using molecular sieves in refluxing toluene, forming an imine.
Addition: Lithium cyclopropylacetylide is added to the imine in the presence of boron trifluoride etherate, yielding a racemic adduct.
Isolation: The desired enantiomer is isolated using chiral high-performance liquid chromatography.
Industrial Production Methods
In industrial settings, the production of DPC 961 involves crystallization from toluene/heptane, followed by recrystallization from methanol. The compound exists in multiple solvated forms, with the anhydrous form being the most stable .
Análisis De Reacciones Químicas
Types of Reactions
DPC 961 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions, such as those involving lithium aluminum hydride, can convert DPC 961 into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.
Major Products
Comparación Con Compuestos Similares
Similar Compounds
DPC 083: Another reverse transcriptase inhibitor with similar properties.
Efavirenz: A well-known reverse transcriptase inhibitor used in HIV treatment.
Nevirapine: Another compound in the same class, used for similar therapeutic purposes.
Uniqueness
DPC 961 is unique due to its high permeability and low aqueous solubility, which affect its bioavailability and dissolution behavior. Its ability to exist in multiple solvated forms also distinguishes it from other similar compounds .
Propiedades
IUPAC Name |
2-amino-N-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEZSHJJNNLTQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360623 | |
Record name | 2-amino-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16288-77-0 | |
Record name | 2-amino-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N-methylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.